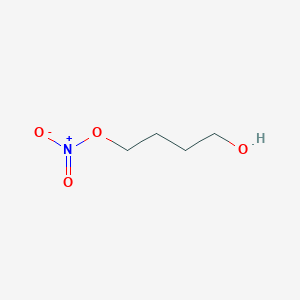

4-(Nitrooxy)butan-1-ol

Description

General Context of Organic Nitrate (B79036) Esters in Chemical and Biological Research

Organic nitrate esters, characterized by the R-ONO₂ functional group, are a class of compounds with a long history in both chemistry and medicine. researchgate.net Their primary biological significance stems from their ability to release nitric oxide (NO), a crucial signaling molecule involved in numerous physiological processes, most notably vasodilation. researchgate.netbiosynth.com This property has made them mainstays in the treatment of cardiovascular conditions.

In the realm of chemical research, organic nitrates are explored for their diverse reactivity and as precursors for the synthesis of various nitrogen-containing compounds. researchgate.net Their synthesis typically involves the nitration of alcohols or the reaction of alkyl halides with silver nitrate. sorbonne-universite.frgoogle.com The study of their metabolic pathways is crucial to understanding their mechanism of action and designing new therapeutic agents. thieme-connect.com

Research Significance of 4-(Nitrooxy)butan-1-ol as a Representative Organic Nitrate

This compound, also known as 1,4-butanediol (B3395766) mononitrate, is a particularly interesting subject of study due to its dual functionality, possessing both a nitrooxy group and a primary alcohol group. biosynth.comepa.gov This structure allows it to serve as a building block in the synthesis of more complex molecules, such as NO-chimera drugs, where it can be coupled with other pharmacologically active moieties. nih.gov

Its relatively simple and well-defined structure makes it an ideal model compound for studying the fundamental chemical and biological properties of organic nitrates. Researchers utilize this compound to investigate enzymatic and non-enzymatic pathways of nitric oxide release and to probe the structure-activity relationships within this class of compounds. biosynth.com

Overview of Key Academic Research Trajectories for this compound

Academic research involving this compound has primarily focused on several key areas:

Synthesis and Chemical Transformations: A significant body of research is dedicated to the efficient synthesis of this compound. Common methods involve the reaction of 4-bromobutyl acetate (B1210297) with silver nitrate, followed by hydrolysis. sorbonne-universite.frthieme-connect.com Researchers continuously seek to improve yields and simplify purification processes. google.com Furthermore, its use as a precursor in the synthesis of other compounds, including linking it to other molecules to create hybrid drugs, is an active area of investigation. nih.gov

Metabolic Studies: Understanding how this compound is metabolized is crucial for predicting its biological effects. Research in this area investigates the enzymatic pathways responsible for its conversion and the subsequent release of nitric oxide. While specific metabolic pathways for this compound are not extensively detailed in the provided search results, the general metabolism of similar alcohols like 1-butanol (B46404) involves oxidation to aldehydes and carboxylic acids. researchgate.netwikipedia.org It is plausible that this compound undergoes similar transformations of its alcohol group, alongside the reduction of the nitrooxy moiety to release NO.

Pharmacological and Biological Investigations: Although this article excludes detailed pharmacological data, it is important to note that a major driver of research into this compound is its potential as a nitric oxide donor. biosynth.com Studies often use this compound to explore the effects of NO on various biological systems in a controlled manner. biosynth.com

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxybutyl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO4/c6-3-1-2-4-9-5(7)8/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBOGSWRRYABFKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50434038 | |

| Record name | 4-(nitrooxy)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22911-39-3 | |

| Record name | 1,4-Butanediol, 1-nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22911-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Butanediol mononitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022911393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(nitrooxy)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Butanediol, 1-nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-BUTANEDIOL MONONITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U1Q234E2R1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Reactivity of 4 Nitrooxy Butan 1 Ol

Established Synthetic Routes to 4-(Nitrooxy)butan-1-ol and Analogues

Traditional methods for the synthesis of nitrate (B79036) esters, including this compound, have been well-documented and are reliable for laboratory and industrial-scale production. These routes typically involve direct nitration of alcohol precursors or nucleophilic substitution pathways.

Nitration of Hydroxyl Precursors

The most direct and conventional method for synthesizing nitrate esters is the reaction of an alcohol with nitric acid, typically in the presence of a strong dehydrating agent like sulfuric acid. khanacademy.orgwikipedia.org This "mixed acid" approach facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

For the synthesis of this compound, the precursor is 1,4-butanediol (B3395766). The reaction involves the protonation of nitric acid by the stronger sulfuric acid, which then loses a molecule of water to generate the nitronium ion. A lone pair of electrons from the oxygen atom of one of the hydroxyl groups on 1,4-butanediol then attacks the nitronium ion. youtube.com A subsequent deprotonation step yields the final monosubstituted product, this compound. Careful control of stoichiometry is required to favor mono-nitration over the formation of the dinitrate byproduct, 1,4-butanediol dinitrate. This classic reaction is analogous to the famous synthesis of nitroglycerin from glycerol. khanacademy.orgyoutube.com

Reaction Scheme for Nitration of 1,4-butanediol

| Reactant | Reagents | Product |

|---|

Nucleophilic Substitution Reactions for Nitrate Ester Formation

An alternative to direct nitration involves a two-step nucleophilic substitution process. This method offers a different pathway that can sometimes provide better control and selectivity. The synthesis begins by converting the hydroxyl group of the precursor alcohol into a better leaving group, such as a halide or a sulfonate ester (e.g., tosylate, mesylate). google.com

In the context of this compound, 1,4-butanediol would first be mono-halogenated (e.g., using PBr₃ to form 4-bromobutan-1-ol). In the second step, this intermediate is treated with a source of nitrate ions, such as silver nitrate (AgNO₃) or a quaternary ammonium (B1175870) nitrate salt. google.comorganic-chemistry.org The nitrate ion acts as a nucleophile, displacing the bromide to form the desired nitrate ester. The use of silver nitrate is particularly effective as the precipitation of the insoluble silver halide (AgBr) drives the reaction to completion. google.com

General Steps for Nucleophilic Substitution

| Step | Description | Example Reagents |

|---|---|---|

| 1. Activation | Conversion of the hydroxyl group into a good leaving group. | PBr₃, SOCl₂, TsCl |

| 2. Substitution | Displacement of the leaving group by a nitrate salt. | AgNO₃, Tetraethylammonium nitrate |

Mitsunobu Reaction for this compound Integration

The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols into a wide array of functional groups, including esters, with a characteristic inversion of stereochemistry at the reaction center. wikipedia.orgorganic-chemistry.orgnih.gov The reaction is a dehydrative redox process that utilizes a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov

To synthesize a nitrate ester via the Mitsunobu reaction, the alcohol is activated by forming an oxyphosphonium salt intermediate. organic-chemistry.org This intermediate serves as an excellent leaving group, which is then displaced by a suitable acidic nucleophile. organic-chemistry.org For the formation of this compound from 1,4-butanediol, nitric acid or a related nitrate source could theoretically serve as the nucleophile. The reaction proceeds by combining the alcohol, triphenylphosphine, and the acidic nucleophile, followed by the slow addition of the azodicarboxylate reagent. wikipedia.org While not a commonly cited method for simple nitrate esters, its mild conditions and stereospecificity make it a powerful tool in complex molecule synthesis. nih.gov

Key Reagents in the Mitsunobu Reaction

| Reagent Type | Examples | Role in Reaction |

|---|---|---|

| Phosphine | Triphenylphosphine (PPh₃) | Oxygen activator/Reductant |

| Azodicarboxylate | DEAD, DIAD | Oxidant |

Emerging and Green Chemistry Approaches in Nitrate Ester Synthesis

In response to the growing need for environmentally benign chemical processes, new synthetic strategies are being developed that minimize waste, avoid harsh reagents, and utilize sustainable energy sources. unibo.itmdpi.com These green chemistry approaches are now being applied to the synthesis of nitrate esters. mdpi.com

Metal-Free Visible-Light-Mediated Aerobic Nitrooxylation

A novel and sustainable method for preparing organic nitrate esters involves a metal-free, visible-light-mediated aerobic nitrooxylation reaction. rsc.orgsemanticscholar.org This approach utilizes clean energy (visible light), a green oxidant (dioxygen from the air), and operates under mild, operationally simple conditions. rsc.orgrsc.org The reaction typically involves the interaction of α-diazoesters and cyclic ethers with tert-butyl nitrite (B80452) (t-BuONO) as the nitrooxylating reagent. rsc.orgrsc.org

This protocol provides an efficient and environmentally friendly pathway to access nitrate esters. researchgate.net The reaction mechanism is believed to proceed through the generation of radical intermediates initiated by visible light, leading to the formation of the C-ONO₂ bond. rsc.org The broad substrate scope and tolerance for various functional groups highlight the potential of this method as a green alternative to traditional nitration techniques. rsc.orgrsc.org

Nitrodesilylation Strategies Using Dinitrogen Pentoxide

Nitrodesilylation represents a significant advance in "clean" nitration chemistry by avoiding the use of strong, corrosive acids like sulfuric acid. core.ac.uklsbu.ac.uk This method employs dinitrogen pentoxide (N₂O₅) in an inert solvent as the nitrating agent. lsbu.ac.uk The substrate for this reaction is not the alcohol itself, but its corresponding silyl (B83357) ether derivative. core.ac.uk

The process involves the cleavage of the heteroatom-silicon bond (in this case, an O-Si bond) by N₂O₅, which cleanly yields the desired nitrate ester and a silyl nitrate co-product. core.ac.uklsbu.ac.uk This reaction proceeds in good yield without the liberation of strong acids, which simplifies workup and reduces environmental impact. core.ac.uk The silyl nitrate co-product can potentially be used in further nitration reactions, enhancing the atom economy of the process. core.ac.uk This strategy has been successfully applied to synthesize a variety of nitrate esters, demonstrating its potential for the clean manufacture of these compounds. lsbu.ac.ukresearchgate.net

Comparison of Nitration Methods

| Method | Nitrating Agent | Key Advantage |

|---|---|---|

| Classical Nitration | HNO₃/H₂SO₄ | Well-established, powerful |

| Nitrodesilylation | N₂O₅ | Avoids strong acids, clean reaction |

| Visible-Light Nitrooxylation | t-BuONO | Uses light energy, green oxidant (O₂) |

Ring-Opening Reactions for β-Nitrate Ester Production

While the direct synthesis of this compound via a one-step ring-opening of tetrahydrofuran (B95107) has not been extensively detailed in publicly available research, the production of related β-nitrate esters through ring-opening reactions of cyclic ethers and other precursors is a well-established synthetic strategy. These methodologies often involve a two-step process: the initial ring-opening to form a diol or a halo-alcohol, followed by a nitration step.

For instance, the ring-opening of epoxides with a nitrating agent can yield β-hydroxy nitrate esters. A more relevant conceptual approach to this compound would involve the acid-catalyzed ring-opening of tetrahydrofuran with a nucleophile, followed by nitration. For example, the reaction of tetrahydrofuran with an acyl chloride in the presence of a Lewis acid catalyst can produce a 4-chlorobutanol ester. This intermediate can then be subjected to nucleophilic substitution with a nitrate source, such as silver nitrate, to introduce the nitrooxy group, followed by hydrolysis of the ester to yield this compound.

Another plausible, though less direct, route involves the oxidation of tetrahydrofuran. The oxidation of tetrahydrofuran with nitric acid is known to yield succinic acid, demonstrating that the ring can be opened under oxidative nitrating conditions. Controlled application of a nitrating agent like dinitrogen pentoxide (N₂O₅) could potentially lead to the formation of nitrate esters, although this specific transformation to this compound is not prominently documented.

Chemical Transformations and Derivatization of this compound

The presence of a primary alcohol group in this compound makes it a versatile building block for the synthesis of more complex molecules, particularly esters and carbamates, which can function as nitric oxide-releasing prodrugs.

Synthesis of Esters and Carbamates Incorporating the 4-(Nitrooxy)butyl Moiety

The hydroxyl group of this compound can readily undergo esterification with various carboxylic acids to form the corresponding esters. This reaction is typically carried out under acidic conditions (Fischer esterification) or by using coupling agents. A notable example from recent research, although not starting from this compound itself, is the synthesis of 3,5,4'-tri-[4-(nitrooxy)butanoyl]oxy resveratrol (B1683913). nih.gov In this study, resveratrol was first reacted with 4-bromobutanoyl chloride to form an intermediate ester, which was then treated with silver nitrate to introduce the nitrooxy group. nih.gov This demonstrates the feasibility of creating ester linkages with a 4-(nitrooxy)butyl moiety.

Similarly, carbamates can be synthesized from this compound by reacting it with an isocyanate. This reaction, often catalyzed by a tin compound, proceeds by the nucleophilic attack of the alcohol on the isocyanate carbon, yielding the carbamate (B1207046) linkage. While specific examples utilizing this compound are not prevalent in the literature, the general reactivity of alcohols with isocyanates is a standard method for carbamate formation.

| Derivative Type | General Reaction | Reactants | Key Reagents/Catalysts |

|---|---|---|---|

| Ester | Esterification | This compound, Carboxylic Acid (R-COOH) | Acid catalyst (e.g., H₂SO₄) or Coupling agent |

| Carbamate | Carbamoylation | This compound, Isocyanate (R-NCO) | Tin catalyst (e.g., Dibutyltin dilaurate) |

Formation of Nitric Oxide (NO)-Releasing Chimeras and Prodrugs

The primary pharmacological interest in this compound lies in its ability to act as a nitric oxide donor. By incorporating this moiety into larger drug molecules, researchers can create chimeric prodrugs that combine the therapeutic effect of the parent drug with the vasodilatory and other beneficial effects of nitric oxide.

The strategy involves linking this compound, or a derivative like 4-(nitrooxy)butanoic acid, to a parent drug molecule via a cleavable linker, typically an ester or carbamate bond. Once administered, these prodrugs are designed to be metabolized in the body, releasing the active drug and nitric oxide. This approach has been explored for various classes of drugs, including non-steroidal anti-inflammatory drugs (NSAIDs), to reduce their gastrointestinal side effects.

The aforementioned 3,5,4'-tri-[4-(nitrooxy)butanoyl]oxy resveratrol is a prime example of such a chimera, designed to release both resveratrol, a polyphenol with antioxidant properties, and nitric oxide. nih.gov This compound demonstrated the ability to spontaneously release NO and exhibited enhanced antiplatelet effects compared to resveratrol alone. nih.gov This highlights the potential of using the 4-(nitrooxy)butyl moiety to create novel therapeutic agents with dual modes of action.

| Parent Drug Class | Linkage Type | Rationale for Chimera Formation | Potential Therapeutic Benefit |

|---|---|---|---|

| NSAIDs | Ester | Mitigate GI toxicity of NSAID | Anti-inflammatory with gastroprotection |

| Polyphenols (e.g., Resveratrol) | Ester | Enhance cardiovascular protective effects | Combined antioxidant and vasodilatory action |

| Various Pharmacophores | Ester, Carbamate | Improve bioavailability or targeting | Targeted drug delivery with localized NO release |

Biochemical Mechanisms and Biological Activity of 4 Nitrooxy Butan 1 Ol

Bioactivation Pathways of Organic Nitrate (B79036) Esters

The bioactivation of organic nitrate esters, a class of compounds to which 4-(nitrooxy)butan-1-ol belongs, is a critical step for their pharmacological effects, primarily vasodilation. This process involves the metabolic conversion of the nitrate ester to nitric oxide (NO) or a related species that can activate soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent smooth muscle relaxation. The bioactivation can occur through both enzymatic and non-enzymatic pathways.

Enzymatic Reductases and Their Role in Nitric Oxide (NO) Generation

Several enzyme systems have been implicated in the generation of NO from organic nitrates. These enzymatic pathways are considered the primary route for bioactivation at therapeutic concentrations.

Mitochondrial Aldehyde Dehydrogenase-2 (ALDH-2) Dependent Bioactivation

Contributions of Cytochrome P450 Enzymes and Glutathione (B108866) S-Transferases

Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, are involved in the metabolism of a wide range of xenobiotics, including some organic nitrates. wikipedia.org Various CYP isoforms located in the endoplasmic reticulum can catalyze the reductive denitrification of organic nitrates to generate NO. wikipedia.org

Glutathione S-transferases (GSTs) are another family of enzymes that participate in the bioactivation of organic nitrates. chemicalbook.com These enzymes catalyze the conjugation of glutathione (GSH) to the nitrate ester, forming a glutathione S-nitrate intermediate that subsequently decomposes to release nitrite (B80452). chemicalbook.com The nitrite can then be reduced to NO. chemicalbook.com While the involvement of CYPs and GSTs has been established for several organic nitrates, their specific contribution to the bioactivation of this compound has not been definitively characterized in published research.

Other Enzymatic Systems Involved in Nitrate Metabolism

Other enzymatic systems, such as xanthine (B1682287) oxidoreductase, may also contribute to the bioactivation of organic nitrates. nih.gov This enzyme has been shown to reduce nitrite to NO, particularly under hypoxic conditions. wikipedia.org The relevance of these alternative enzymatic pathways to the metabolism of this compound is an area that requires further investigation.

Non-Enzymatic Biotransformation Mechanisms

In addition to enzymatic pathways, organic nitrates can undergo non-enzymatic biotransformation. This can occur through reactions with thiols, such as glutathione and cysteine, or other reducing agents present in tissues. avantorsciences.com These non-enzymatic processes are generally less efficient than enzymatic reactions and may become more significant at higher concentrations of the organic nitrate. avantorsciences.com The extent to which non-enzymatic mechanisms contribute to the bioactivation of this compound in vivo is currently unknown.

Molecular and Cellular Mechanisms of Action in Preclinical Models

The primary molecular mechanism of action for organic nitrates, following their bioactivation to NO, is the activation of soluble guanylate cyclase (sGC) in vascular smooth muscle cells. wikipedia.org Activation of sGC leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). researchgate.net Elevated intracellular cGMP levels then activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets. epa.gov This cascade of events ultimately leads to a decrease in intracellular calcium concentrations and desensitization of the contractile machinery to calcium, resulting in smooth muscle relaxation and vasodilation. epa.gov

While this general mechanism is well-established for the class of organic nitrates, specific preclinical studies investigating the molecular and cellular effects of this compound are not extensively documented in the available scientific literature. Therefore, a detailed account of its specific actions in preclinical models cannot be provided at this time.

Soluble Guanylyl Cyclase (sGC) Activation and cGMP Signaling Pathway

The primary mechanism of action for this compound, like other organic nitrates, is centered on the activation of soluble guanylyl cyclase (sGC) and the subsequent stimulation of the cyclic guanosine monophosphate (cGMP) signaling pathway. nih.govmdpi.com As a nitric oxide (NO) donor, this compound releases NO, which then diffuses into smooth muscle cells. nih.gov

Once inside the cell, NO binds to the heme group of sGC, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. nih.govyoutube.com This binding event triggers a conformational change in sGC, leading to its activation and a subsequent increase in intracellular cGMP levels. nih.gov The elevated cGMP then acts as a second messenger, activating cGMP-dependent protein kinase (PKG). PKG, in turn, phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium levels and the relaxation of smooth muscle cells. youtube.com

A recent study on a novel nitro derivative of resveratrol (B1683913), 3,5,4'-tri-[4-(nitrooxy)butanoyl]oxy resveratrol (TN-RSV), demonstrated that it spontaneously releases NO. This direct release of NO is a key characteristic of nitrooxy compounds and is independent of nitric oxide synthase (NOS) activity. nih.gov This suggests that this compound likely follows a similar direct NO-releasing mechanism to activate the sGC-cGMP pathway.

| Step | Description | Key Molecules |

| 1 | Release of Nitric Oxide (NO) | This compound |

| 2 | Diffusion of NO into smooth muscle cells | Nitric Oxide (NO) |

| 3 | Binding of NO to soluble Guanylyl Cyclase (sGC) | Soluble Guanylyl Cyclase (sGC) |

| 4 | Activation of sGC and conversion of GTP to cGMP | Guanosine Triphosphate (GTP), cyclic Guanosine Monophosphate (cGMP) |

| 5 | Activation of cGMP-dependent Protein Kinase (PKG) | Protein Kinase G (PKG) |

| 6 | Phosphorylation of downstream targets, leading to decreased intracellular calcium | |

| 7 | Smooth muscle relaxation |

Vasorelaxant Effects and Vascular Modulatory Mechanisms (Experimental Models)

The vasodilation is anticipated to occur in an endothelium-independent manner, as the compound directly provides NO to the smooth muscle cells, bypassing the need for endothelial NO synthesis. Research on other vasodilators, such as Magnolia volatile oil, has shown involvement of the PI3K-Akt-NO pathway in endothelium-dependent vasorelaxation. nih.gov However, for direct NO donors like this compound, the primary mechanism is the direct stimulation of sGC in the vascular smooth muscle.

The expected vasorelaxant effects would lead to a widening of blood vessels, which can have various physiological consequences, including a reduction in blood pressure.

Redox Modulation and Oxidative Stress Interactions

Nitric oxide, the active molecule released from this compound, is a key player in redox signaling and can interact with reactive oxygen species (ROS), thereby modulating oxidative stress. The interaction between NO and ROS can have dual effects, being either protective or detrimental depending on the cellular context and the concentrations of the respective species.

NO can react with superoxide (B77818) anions (O₂⁻) to form peroxynitrite (ONOO⁻), a potent oxidizing and nitrating agent that can contribute to cellular damage. Conversely, NO can also have antioxidant properties by scavenging other free radicals. The balance between the beneficial and detrimental effects of NO in the context of oxidative stress is a complex and highly regulated process.

Biotransformation and Metabolite Profiling of Organic Nitrates

In Vitro Metabolic Studies Across Biological Tissues

The biotransformation of xenobiotics, including organic nitrates, is often investigated using in vitro models such as liver microsomes or tissue homogenates from various species. These studies are crucial for understanding the metabolic fate of a compound. While specific in vitro metabolic studies for this compound across a range of biological tissues were not identified in the available literature, the general approach involves incubating the compound with tissue preparations and analyzing the formation of metabolites over time.

Identification and Characterization of Major Metabolites

Direct studies identifying the major metabolites of this compound are limited. However, based on the metabolism of structurally related compounds, potential metabolic pathways can be proposed.

One likely metabolic pathway is the denitration of this compound to yield 1,4-butanediol (B3395766). Subsequently, 1,4-butanediol can be oxidized to form butanal and further to butanoic acid. nagwa.comgauthmath.com

Studies on the metabolism of the structurally similar compound N-butyl-N-(4-hydroxybutyl)nitrosamine have shown that it is metabolized to N-butyl-N-(3-carboxypropyl)nitrosamine. nih.govnih.gov This suggests that oxidation of the butanol moiety is a key metabolic step.

| Potential Metabolite | Precursor | Metabolic Reaction |

| 1,4-Butanediol | This compound | Denitration |

| Butanal | 1,4-Butanediol | Oxidation |

| Butanoic Acid | Butanal | Oxidation |

Microorganism-Mediated Biodegradation of Nitrate Esters

The biodegradation of nitrate esters by microorganisms is an important aspect of their environmental fate. Studies on the microbial metabolism of related compounds can provide insights into the potential biodegradation pathways of this compound.

Research on Pseudomonas putida has demonstrated its ability to metabolize 1,4-butanediol. nih.gov The metabolic pathway involves the oxidation of 1,4-butanediol to 4-hydroxybutyrate, which is then further metabolized. This suggests that if this compound is denitrated to 1,4-butanediol in the environment, microorganisms like Pseudomonas putida could play a role in its subsequent degradation.

Furthermore, various bacteria are known to be involved in the synthesis and degradation of butanediol (B1596017) isomers, indicating a microbial capacity to process such structures. researchgate.netresearchgate.net

Advanced Analytical Methodologies for 4 Nitrooxy Butan 1 Ol Research

Chromatographic Separation Techniques

Chromatographic methods are fundamental for isolating 4-(Nitrooxy)butan-1-ol from complex matrices, allowing for accurate quantification and identification. The choice of technique is often dictated by the sample type and the required level of sensitivity.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) stands as a powerful tool for the analysis of volatile and semi-volatile organic nitrates like this compound. mdpi.comresearchgate.net In this technique, the compound is first vaporized and separated from other components in a gaseous mobile phase as it passes through a capillary column. The separation is based on the compound's boiling point and its affinity for the column's stationary phase.

Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This ionization process causes the molecule to fragment into a pattern of characteristic ions. The mass-to-charge ratio of these fragments is measured, creating a mass spectrum that serves as a unique molecular fingerprint. For organic nitrates, common fragmentation patterns include the loss of NO2 and NO3, and the presence of specific fragment ions such as [NO₂]⁺ and [CH₂NO₃]⁺, which are indicative of the nitrooxy functional group. researchgate.net The high selectivity and sensitivity of GC-MS/MS, a tandem MS technique, further enhance the detection of trace levels of such compounds in complex samples. labrulez.comthermofisher.com

| Fragment Ion / Neutral Loss | Significance for this compound Analysis |

|---|---|

| [M-NO₂]⁺ | Represents the loss of a nitro group, a common fragmentation pathway. |

| [M-NO₃]⁺ | Indicates the loss of the entire nitrate (B79036) ester group. |

| [NO₂]⁺ (m/z 46) | A characteristic ion confirming the presence of a nitrooxy or nitro group. researchgate.net |

| [CH₂NO₃]⁺ | A key fragment ion that helps in identifying the structure as an organic nitrate. researchgate.net |

Gas Chromatography with Electron Capture Detection (GC-ECD)

Gas chromatography with an electron capture detector (GC-ECD) is an exceptionally sensitive method for detecting compounds with electronegative functional groups, such as the nitrooxy group in this compound. measurlabs.comscioninstruments.comwikipedia.org The ECD operates by emitting beta particles (electrons) from a radioactive source (typically Nickel-63), which ionize the carrier gas (often nitrogen) and establish a constant baseline current. wikipedia.orgchromatographyonline.com

When an electronegative analyte like this compound passes through the detector, it captures some of these free electrons. This capture causes a decrease in the standing current, which is measured as a positive signal. wikipedia.org The high selectivity of the ECD for electron-absorbing compounds makes it less susceptible to interference from hydrocarbon matrices. chromatographyonline.com Due to the thermal lability of nitrate esters, analytical methods often require specific modifications, such as the use of deactivated injection port liners and shorter, wide-bore capillary columns to prevent compound degradation during analysis. researchgate.net The sensitivity of GC-ECD can be up to 1000 times greater than that of a flame ionization detector (FID) for suitable compounds. wikipedia.org

| Aspect | Description |

|---|---|

| Principle of Detection | Measures the reduction in detector current caused by the capture of electrons by the electronegative nitrooxy group. wikipedia.org |

| Selectivity | Highly selective for compounds containing electronegative atoms, such as halogens and nitro/nitrooxy groups. measurlabs.comchromatographyonline.com |

| Sensitivity | Extremely high sensitivity, with detection limits in the femtogram (fg) range. wikipedia.org |

| Analytical Considerations | Requires careful optimization to prevent thermal degradation of the nitrate ester analyte. researchgate.net |

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound and confirming the presence of its key functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy for Nitrooxy Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. springernature.com The method is based on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes.

The nitrooxy group (-O-NO₂) of this compound exhibits strong and characteristic absorption bands, making FTIR an excellent tool for its identification. The most prominent of these are the asymmetric and symmetric stretching vibrations of the N-O bonds in the NO₂ moiety. spectroscopyonline.comorgchemboulder.com These bands are typically very intense due to the high polarity of the N-O bonds. spectroscopyonline.com The spectrum would also feature a broad O-H stretching band from the alcohol group and C-H stretching bands from the butyl chain. docbrown.info

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching (H-bonded) | 3550 - 3200 | Strong, Broad |

| C-H (Alkyl) | Stretching | 3000 - 2850 | Strong |

| -O-NO₂ (Nitrooxy) | Asymmetric N-O Stretching | 1660 - 1625 | Very Strong |

| -O-NO₂ (Nitrooxy) | Symmetric N-O Stretching | 1285 - 1270 | Very Strong |

| C-O (Alcohol) | Stretching | 1075 - 1000 | Strong |

| O-N (Nitrate) | Stretching | 870 - 830 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. nanoqam.ca It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

For this compound (HO-CH₂-CH₂-CH₂-CH₂-ONO₂), the ¹H NMR spectrum is expected to show five distinct signals corresponding to the five unique proton environments. The electron-withdrawing effect of the nitrooxy group will cause the adjacent methylene (B1212753) protons (-CH₂-ONO₂) to appear at the lowest field (highest chemical shift). Similarly, the methylene protons next to the hydroxyl group (-CH₂-OH) will also be shifted downfield relative to the other two methylene groups in the middle of the chain. The splitting patterns (multiplicity) of these signals, governed by the n+1 rule, would confirm the connectivity of the atoms.

The ¹³C NMR spectrum would display four distinct signals, one for each carbon atom in the butyl chain. The chemical shifts of these carbons are also influenced by the electronegative substituents, with the carbon atom bonded to the nitrooxy group having the largest chemical shift.

| ¹H NMR Data (Predicted) | |||

|---|---|---|---|

| Assignment (HO-CaH₂-CbH₂-CcH₂-CdH₂-ONO₂) | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Hd | ~4.5 | Triplet (t) | 2H |

| Ha | ~3.6 | Triplet (t) | 2H |

| Hc | ~1.9 | Quintet (quin) | 2H |

| Hb | ~1.6 | Quintet (quin) | 2H |

| OH | Variable | Singlet (s) | 1H |

| ¹³C NMR Data (Predicted) | |||

| Assignment (HO-Ca-Cb-Cc-Cd-ONO₂) | Chemical Shift (δ, ppm) | ||

| Cd | ~75 | ||

| Ca | ~62 | ||

| Cb | ~30 | ||

| Cc | ~25 |

High-Resolution Mass Spectrometry for Compound Identification and Quantitation

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous identification of organic compounds like this compound. Its ability to measure mass-to-charge ratios (m/z) with high accuracy allows for the determination of elemental compositions and the differentiation of isobaric interferences—compounds that have the same nominal mass but different exact masses.

Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (ESI FT-ICR MS) is a premier analytical technique for the molecular-level characterization of complex organic mixtures. nih.govnih.gov ESI is a soft ionization method that allows for the analysis of thermally labile molecules like organic nitrates with minimal fragmentation, preserving the molecular ion for accurate mass measurement. nih.gov

FT-ICR MS provides unparalleled mass resolution and accuracy, making it possible to assign unique elemental formulas (e.g., CₓHᵧNₐOₑ) to thousands of compounds in a single sample. nih.govnih.gov This capability is particularly advantageous in metabolomics or environmental studies where this compound might be present alongside a multitude of other structurally similar or isobaric compounds. The high resolving power of FT-ICR MS can distinguish between ions with very small mass differences, ensuring confident identification. nih.gov In the context of this compound (C₄H₉NO₄), ESI FT-ICR MS would enable researchers to confirm its elemental composition through precise mass measurement of its molecular ion, for instance, as a protonated molecule [M+H]⁺ or as an adduct with other ions like sodium [M+Na]⁺ or nitrate [M+NO₃]⁻. ox.ac.uk

The analysis of organic nitrates by mass spectrometry is characterized by specific fragmentation patterns. While soft ionization techniques aim to preserve the molecular ion, fragmentation is often induced to elucidate structural information. Electron ionization (EI), a harder ionization technique, typically causes extensive fragmentation. A key feature in the EI mass spectra of organic nitrates is the prominent appearance of nitrogen-containing ions. mdpi.comresearchgate.net

The nitrooxy functional group (-ONO₂) commonly cleaves to produce characteristic ions. The most indicative fragments for organic nitrates include ions at m/z 30 ([NO]⁺) and m/z 46 ([NO₂]⁺). rsc.org The ratio of these ions can sometimes provide information to differentiate organic nitrates from inorganic nitrates. acs.org

High mass resolution is critical in this analysis because common organic fragments can have the same nominal mass as these key nitrogen-containing ions. For example, the organic fragment [CH₂O]⁺ has a nominal mass of 30, the same as [NO]⁺. Similarly, the fragment [CH₂O₂]⁺ is isobaric with [NO₂]⁺ at m/z 46. A high-resolution instrument can easily distinguish between these pairs due to their different exact masses, as shown in the table below. acs.org This ability to resolve isobaric ions is fundamental for the accurate identification and quantification of organic nitrates in complex samples. acs.org

| Nominal Mass (m/z) | Ion Formula | Exact Mass (Da) | Required Resolution to Separate |

| 30 | [NO]⁺ | 29.99799 | >1100 |

| 30 | [CH₂O]⁺ | 30.01056 | |

| 46 | [NO₂]⁺ | 45.99290 | >1700 |

| 46 | [CH₂O₂]⁺ | 46.00548 |

This table illustrates the necessity of high-resolution mass spectrometry to distinguish characteristic nitrate fragments from common organic fragments based on their exact masses.

Other characteristic fragments for hydroxy alkyl nitrates can include ions corresponding to the loss of water (H₂O) or the entire nitrooxy group (HNO₃). copernicus.org

Method Development for Trace Analysis and Environmental Monitoring

The detection of this compound in environmental matrices such as air, water, or soil requires robust methods capable of measuring trace concentrations. hannainst.com.aucdc.gov Organic nitrates are recognized as important components of atmospheric aerosols and can serve as reservoirs for nitrogen oxides (NOₓ), influencing air quality. mdpi.comnoaa.gov

Method development for environmental monitoring often involves coupling a separation technique with a sensitive detector, most commonly mass spectrometry. Gas chromatography (GC) and liquid chromatography (LC) are the principal separation techniques used. mdpi.comnih.govnih.gov

Sample Collection and Preparation: For atmospheric analysis, semivolatile organic nitrates can be collected by drawing air through an adsorbent material, such as a polyurethane foam (PUF) disk. mdpi.com The collected compounds are then extracted using a suitable solvent. For water samples, pre-concentration steps like solid-phase extraction (SPE) may be necessary to isolate and enrich the analyte to detectable levels. mdpi.com

Analytical Techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established technique for analyzing volatile and semivolatile organic compounds. mdpi.comnih.gov Given the potential for thermal instability with organic nitrates, method parameters such as the injector temperature must be carefully optimized to prevent decomposition of this compound before it reaches the detector. mdpi.com GC-MS analysis, particularly with a high-resolution mass spectrometer, can provide both the retention time and the mass spectrum for confident identification. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or more polar organic nitrates, LC-MS is often the method of choice. nih.gov Using techniques like ESI, LC-MS can analyze compounds directly from a liquid sample with high sensitivity and minimal risk of thermal degradation. sdu.edu.cn

Thermal Dissociation-Laser Induced Fluorescence (TD-LIF): This is a specialized technique for the real-time, in-situ quantification of total particle-phase organic nitrates in the atmosphere. acs.org It works by thermally dissociating the -ONO₂ group and then detecting the resulting NO₂ molecule by laser-induced fluorescence, offering high sensitivity with detection limits in the parts-per-trillion (ppt) range. acs.orgcopernicus.org

The table below summarizes various analytical methods applicable to the trace analysis of organic nitrates.

| Analytical Technique | Sample Type | Application | Key Advantages |

| GC-MS | Air, Water, Soil | Identification and quantification of specific volatile/semivolatile organic nitrates. mdpi.comnih.gov | High separation efficiency; provides structural information through fragmentation. |

| LC-MS/MS | Water, Aerosol Extracts | Analysis of less volatile or thermally sensitive multifunctional nitrates. nih.govsdu.edu.cn | Suitable for polar compounds; soft ionization minimizes degradation. |

| TD-LIF | Air/Aerosols | Real-time monitoring of total organic nitrate concentration. acs.org | High sensitivity and time resolution; specific to the nitrate functional group. |

| PTR-MS | Air | Online detection of individual organic nitrates in the gas phase. copernicus.org | Real-time analysis; can be optimized for different classes of nitrates. |

This interactive table outlines common analytical methodologies for the trace detection and environmental monitoring of organic nitrates.

Successful environmental monitoring of this compound relies on the development of these sensitive and specific analytical methods, enabling researchers to understand its distribution, fate, and impact in the environment. hannainst.com.aucdc.gov

Structure Activity Relationship Sar and Computational Investigations of 4 Nitrooxy Butan 1 Ol Analogues

Design and Synthesis of Structurally Modified 4-(Nitrooxy)butan-1-ol Derivatives for SAR Studies

The design of analogues of this compound for SAR studies involves systematic modifications of its core structure. The primary goals are to modulate properties such as potency, duration of action, and the enzymatic pathway of bioactivation, while potentially reducing tolerance development. The synthesis of these derivatives generally follows established principles of organic chemistry for creating nitrate (B79036) esters.

Design Strategy: The molecular framework of this compound offers several points for modification:

Alkyl Chain: The four-carbon linker can be elongated, shortened, or branched to alter lipophilicity and steric hindrance. Introducing unsaturation (double or triple bonds) or cyclic moieties can also influence conformation and metabolic stability.

Hydroxyl Group: The primary alcohol at the 1-position can be esterified, etherified, or oxidized to an aldehyde or carboxylic acid. These changes can significantly impact polarity, hydrogen bonding capacity, and metabolic fate.

Nitrooxy Group: While the nitrooxy moiety is essential for activity, its position along the alkyl chain can be varied. Additionally, introducing a second nitrooxy group would convert the mononitrate into a dinitrate, which is expected to alter its bioactivation pathway and potency. researchgate.net

Synthetic Approach: The synthesis of organic nitrates is typically achieved through the reaction of an alcohol with a nitrating agent. For this compound analogues, the parent diol or a modified alcohol precursor is the starting point. A common method involves the use of a mixture of nitric acid and acetic anhydride (B1165640) at controlled temperatures. nih.gov For instance, reacting a modified butane-1,4-diol derivative where one hydroxyl group is protected would allow for selective nitration of the other.

Another established method is the reaction of an alcohol with sodium nitrite (B80452) in the presence of an acid, such as sulfuric acid. wikipedia.org This approach can be adapted for various alcohol precursors to generate a library of analogues. For example, to study the effect of the alkyl chain, a series of α,ω-alkanediols (e.g., 1,3-propanediol, 1,5-pentanediol) could be mononitrated to yield analogues with varying linker lengths.

The table below illustrates a hypothetical set of analogues designed for an SAR study, based on these principles.

| Analogue Name | Modification from Parent Compound | Rationale for Design |

| 3-(Nitrooxy)propan-1-ol | Shortened alkyl chain (3 carbons) | Investigate the effect of chain length on potency and enzyme interaction. |

| 5-(Nitrooxy)pentan-1-ol | Elongated alkyl chain (5 carbons) | Study the impact of increased lipophilicity on cell membrane permeability and bioactivation. |

| 4-(Nitrooxy)butan-1-yl acetate (B1210297) | Esterification of the hydroxyl group | Assess the role of the free hydroxyl group in metabolism and target interaction. |

| 1,4-Bis(nitrooxy)butane | Conversion to a dinitrate | Determine the change in bioactivation pathway (e.g., potential for ALDH2-mediated activation) and potency. nih.govnih.gov |

| 2-Methyl-4-(nitrooxy)butan-1-ol | Introduction of a methyl branch | Evaluate the effect of steric hindrance near the nitrooxy group on enzymatic processing. |

These systematically designed derivatives provide the chemical tools necessary to probe the structural requirements for biological activity. nih.govnih.gov

Elucidation of Structural Determinants for Bioactivity and Bioactivation Efficiency

The biological activity of this compound analogues is primarily their ability to release nitric oxide, which then activates soluble guanylyl cyclase (sGC), leading to vasodilation. cvpharmacology.com The efficiency of this process depends on the compound's journey from administration to the target enzyme and its subsequent metabolic conversion.

Key Structural Determinants:

Number of Nitrate Groups: A primary determinant of potency is the number of nitrooxy groups. Generally, potency increases with the number of nitrate moieties. For example, dinitrates and trinitrates are often more potent vasodilators than mononitrates. researchgate.netgpatindia.com Simple mononitrates like this compound are considered low-potency nitrates. researchgate.net

Lipophilicity: The lipophilicity of the molecule, largely determined by the alkyl backbone, influences its absorption, distribution, and ability to cross cell membranes to reach metabolizing enzymes. A study of various organic mononitrates found no direct correlation between lipophilicity and vasorelaxant potency, suggesting that enzymatic interaction is a more critical factor. researchgate.net

Enzymatic Bioactivation Pathway: The structure of the nitrate ester dictates which enzymes are responsible for its bioactivation. High-potency nitrates like glyceryl trinitrate (GTN) are primarily metabolized by mitochondrial aldehyde dehydrogenase-2 (ALDH2). nih.govnih.gov In contrast, low-potency mononitrates and dinitrates, such as isosorbide (B1672297) dinitrate (ISDN) and isosorbide mononitrate (ISMN), are thought to be activated by other enzyme systems, such as cytochrome P450 (CYP450) in the endoplasmic reticulum. researchgate.netescardio.org It is therefore hypothesized that this compound and its simple analogues are bioactivated via a CYP450-dependent pathway. nih.gov

The following table summarizes the general SAR trends observed for organic nitrates, which are applicable to the study of this compound analogues.

| Structural Feature | Effect on Bioactivity | Example/Reasoning |

| Increasing number of -ONO2 groups | Generally increases vasodilator potency. | Glyceryl trinitrate (3 -ONO2 groups) is more potent than isosorbide dinitrate (2 -ONO2 groups). researchgate.net |

| Alkyl Chain Length/Structure | Modulates lipophilicity and enzyme fit; no simple correlation with potency. | Potency is highly sensitive to the molecular carrier of the nitrate group, indicating the importance of specific enzyme interactions over general physical properties. researchgate.net |

| Presence of other functional groups | Can influence metabolic pathway and stability. | A carbamate (B1207046) structure in the linker was found to facilitate biotransformation. researchgate.net |

| Stereochemistry | Can influence potency, though often minimally. | A study of enantiomers of phenyl-substituted butane (B89635) dinitrates and trinitrates showed a lack of enantioselectivity in vasodilator potency. nih.gov |

By synthesizing and testing a diverse range of analogues, researchers can build a comprehensive SAR model to identify the optimal structural features for a desired therapeutic profile.

Computational Chemistry and Molecular Modeling

Computational techniques provide invaluable insights into the properties of this compound analogues at the molecular level, complementing experimental SAR studies. These methods can predict reactivity, simulate interactions with enzymes, and forecast pharmacodynamic properties before a compound is even synthesized.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and predict the chemical reactivity of molecules. For nitrooxy compounds, a key application is the calculation of bond dissociation energies (BDEs). researchgate.netresearchgate.net

The bioactivation of this compound requires the cleavage of the O-NO2 bond to ultimately release NO. nih.gov The energy required for this cleavage is a critical parameter that influences the rate of bioactivation. DFT calculations can model this process and determine the BDE for a series of analogues. By calculating properties such as the distribution of electron density, molecular orbital energies (HOMO/LUMO), and electrostatic potential, researchers can understand how structural modifications affect the lability of the O-NO2 bond. For example, adding electron-withdrawing or electron-donating groups near the nitrooxy moiety would alter the bond polarity and strength, which can be quantified through DFT. rsc.orgrsc.org These theoretical calculations help rationalize experimental observations and guide the design of molecules with tailored NO-releasing capabilities.

To understand the bioactivation process, it is essential to model the interaction between the this compound analogue (the ligand) and its metabolizing enzyme. Molecular dynamics (MD) simulations are powerful tools for this purpose.

The process typically begins with molecular docking , a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. nih.gov For this compound analogues, the target would likely be a relevant cytochrome P450 isoform or, for comparative purposes, ALDH2. nih.gov Docking studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, within the enzyme's active site and predict the binding affinity for different analogues.

Following docking, MD simulations are performed. An MD simulation calculates the motion of every atom in the ligand-enzyme complex over time, providing a dynamic view of the interaction. nih.gov This allows researchers to:

Assess the stability of the binding pose predicted by docking.

Observe conformational changes in both the ligand and the enzyme upon binding.

Identify the specific amino acid residues that are critical for holding the ligand in a productive orientation for the denitration reaction.

Analyze the network of water molecules in the active site and their potential role in the catalytic mechanism.

By running simulations for various analogues, scientists can correlate specific intermolecular interactions and dynamic behaviors with experimentally observed differences in bioactivation efficiency.

Predictive modeling aims to forecast the biological effects of new chemical entities based on their structure. Quantitative Structure-Activity Relationship (QSAR) is a primary method used in this context. inotiv.com

A QSAR model is a mathematical equation that relates the chemical structure of a series of compounds to their biological activity. To build a QSAR model for this compound analogues, one would:

Synthesize and test a "training set" of diverse analogues for a specific pharmacodynamic endpoint (e.g., EC50 for vasodilation in isolated arteries).

Calculate a range of molecular descriptors for each analogue. These can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (from quantum calculations), and structural descriptors (e.g., number of rotatable bonds).

Use statistical methods to build a model that finds the best correlation between a combination of descriptors and the observed activity.

Once a statistically robust QSAR model is developed and validated, it can be used to predict the pharmacodynamic activity of new, virtual analogues. This predictive power helps prioritize which compounds to synthesize and test, thereby streamlining the drug discovery process and reducing reliance on extensive preclinical screening. pharmajen.com Furthermore, physiologically based pharmacokinetic (PBPK) models can be integrated with these pharmacodynamic models to simulate the entire dose-concentration-effect relationship, providing a more comprehensive preclinical prediction of a compound's behavior. inotiv.com

Environmental Presence and Atmospheric Chemistry of Organic Nitrates

Formation Mechanisms of Atmospheric Organic Nitrates

Atmospheric organic nitrates are not typically emitted directly into the atmosphere but are formed through the chemical oxidation of a wide array of volatile organic compounds (VOCs) in the presence of nitrogen oxides (NOx = NO + NO2). The formation of 4-(Nitrooxy)butan-1-ol in the atmosphere is expected to proceed via the oxidation of its parent alcohol, 1-butanol (B46404).

The primary formation pathways involve reactions with the hydroxyl radical (OH) during the daytime and the nitrate (B79036) radical (NO3) at night. nih.govcopernicus.org

Daytime Formation: During the day, the dominant oxidant in the troposphere is the hydroxyl radical (OH). The reaction is initiated by the abstraction of a hydrogen atom from the 1-butanol molecule by an OH radical, forming a butyl radical. This radical rapidly reacts with molecular oxygen (O2) to form a peroxy radical (RO2). In a NOx-rich environment, this peroxy radical can then react with nitric oxide (NO). This reaction has two main branches: one leading to the formation of an alkoxy radical (RO) and nitrogen dioxide (NO2), and a minor channel that results in the formation of an organic nitrate. acs.orgcopernicus.org

The generalized reaction scheme is as follows:

Initiation: CH3(CH2)3OH + OH → •CH2(CH2)3OH + H2O (and other isomers)

Peroxy Radical Formation: •CH2(CH2)3OH + O2 → •O2CH2(CH2)3OH

Nitrate Formation: •O2CH2(CH2)3OH + NO → CH2(ONO2)(CH2)3OH

The yield of organic nitrates from the reaction of peroxy radicals with NO is generally low for smaller alkanes, but it is a significant formation route due to the high abundance of both precursors in many environments. acs.org For longer-chain (≥C4) alkanes, intramolecular hydrogen shifts (1,5-H shifts) in the resulting alkoxy radicals can lead to the formation of δ-hydroxyalkyl nitrates, which is the structural class that This compound belongs to. acs.org

Nighttime Formation: During the night, in the absence of sunlight to photolyze NO2, the nitrate radical (NO3) can become a significant oxidant. copernicus.org The reaction of NO3 with unsaturated VOCs is a major source of organic nitrates. For saturated alcohols like 1-butanol, the reaction with NO3 is also possible, proceeding via hydrogen abstraction, similar to the OH radical reaction, leading to the formation of peroxy radicals and subsequently organic nitrates. copernicus.org The formation of organic nitrates can be significantly higher at night compared to the daytime. nih.gov

A summary of the key atmospheric formation reactions for hydroxyalkyl nitrates is presented in the table below.

| Precursor VOC | Oxidant | Key Intermediates | Product Type |

| Alkanes (e.g., Butane) | OH | Alkoxy Radicals (RO) | δ-Hydroxyalkyl Nitrates |

| Alkenes (e.g., Butene) | OH | Peroxy Radicals (RO2) | β-Hydroxyalkyl Nitrates |

| Alcohols (e.g., 1-Butanol) | OH, NO3 | Peroxy Radicals (RO2) | Hydroxyalkyl Nitrates |

| Biogenic VOCs (e.g., Isoprene) | OH, NO3, O3 | Peroxy Radicals (RO2) | Isoprene Nitrates |

Environmental Transformations and Degradation Pathways of Nitrooxy Compounds

Once formed, the atmospheric lifetime and environmental impact of This compound and other organic nitrates are determined by their removal processes. The primary degradation pathways for these compounds are photolysis and chemical oxidation by OH radicals. acs.orgcopernicus.org Hydrolysis in the aqueous phase of aerosols and clouds can also be a significant sink. copernicus.org

Photolysis: Organic nitrates can absorb sunlight and break apart, a process known as photolysis. The photolysis of the nitrooxy group typically results in the release of NO2 back into the atmosphere, which can then participate in ozone formation. researchgate.netuci.edu The rate of photolysis depends on the structure of the organic nitrate. For multifunctional species like This compound , the presence of other functional groups can influence the absorption of light and the photolysis rate. For instance, the photolysis of carbonyl nitrates has been shown to be a more efficient sink than their reaction with OH radicals, with atmospheric lifetimes of just a few hours. researchgate.netcopernicus.org Studies on monoterpene-derived organic nitrates also indicate that photolysis is a major atmospheric sink. uci.edu

Oxidation by OH Radicals: The reaction with OH radicals is a significant gas-phase sink for organic nitrates, especially during the daytime. acs.org The rate of this reaction is influenced by the molecular structure. Hydroxyalkyl nitrates, such as This compound , react faster with OH radicals than their unsubstituted alkyl nitrate counterparts. The reaction rate also increases with the length of the carbon chain and the separation between the hydroxyl and nitrooxy groups. acs.orgacs.org The atmospheric lifetime of C3-C6 hydroxyalkyl nitrates with respect to all loss processes is estimated to be between 0.5 and 4.5 days. acs.orgacs.org

Hydrolysis: Organic nitrates can be taken up by atmospheric water droplets (in clouds, fog, or aerosols) where they can undergo hydrolysis to form nitric acid and the parent alcohol. This process is a permanent sink for NOx from the atmosphere. copernicus.org The rate of hydrolysis is highly dependent on the structure of the organic nitrate. For example, tertiary nitrates hydrolyze rapidly, with lifetimes on the order of minutes, while primary and secondary nitrates are more stable. copernicus.org The acidity of the aerosol can also play a role, with higher acidity potentially enhancing the hydrolysis rate. copernicus.org

A comparison of atmospheric lifetimes for different organic nitrates due to various degradation pathways is provided in the table below.

| Compound Type | Degradation Pathway | Typical Atmospheric Lifetime | Reference |

| C3-C6 Hydroxyalkyl Nitrates | Combined (Photolysis, OH oxidation, etc.) | 0.5 - 4.5 days | acs.orgacs.org |

| Carbonyl Nitrates | Photolysis | A few hours | researchgate.netcopernicus.org |

| Monoterpene-derived Nitrates | Photolysis | 2 - 17 hours | uci.edu |

| Tertiary Nitrates (in particle phase) | Hydrolysis | Minutes | copernicus.org |

Analytical Challenges in Atmospheric and Environmental Monitoring of Trace Organic Nitrates

The accurate measurement of trace concentrations of specific organic nitrates like This compound in the atmosphere presents significant analytical challenges. These challenges arise from their low concentrations, thermal instability, and the presence of numerous isomers and other interfering compounds. mdpi.comacs.org

One of the primary difficulties is the thermal lability of many organic nitrates. Analytical techniques that involve heating the sample, such as gas chromatography (GC), can cause the organic nitrates to decompose before they can be detected. mdpi.com This requires careful optimization of analytical parameters, such as the injector temperature, to minimize degradation.

Another challenge is the speciation of organic nitrates. Many different organic nitrates can be present in the atmosphere simultaneously, often with similar chemical properties, making their separation and individual quantification difficult. researchgate.net Mass spectrometry (MS) is a powerful tool for this purpose. In electron ionization mass spectrometry (EI-MS), organic nitrates produce characteristic fragment ions, such as [NO2]+ (m/z 46), which can be used for their identification. mdpi.com However, this fragmentation can also make it difficult to determine the structure of the original molecule.

Advanced techniques such as Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-TOF-MS) and Chemical Ionization Mass Spectrometry (CIMS) are being developed and optimized for the online, real-time detection of individual organic nitrates in the atmosphere. researchgate.net These methods can provide high sensitivity and time resolution, but they also have their own challenges, including the need for careful calibration and the potential for fragmentation during the ionization process. For particulate organic nitrates, techniques like Aerosol Mass Spectrometry (AMS) are used, but the quantification can be indirect and relies on assumptions about the fragmentation of the organic nitrate molecules. acs.org

The table below summarizes some of the analytical techniques used for organic nitrate monitoring and their associated challenges.

| Analytical Technique | Advantages | Challenges |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Good for speciation of individual compounds | Thermal decomposition of analytes, requires derivatization for some compounds |

| Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) | Real-time measurements, high sensitivity | Fragmentation can complicate identification, humidity-dependent response |

| Chemical Ionization Mass Spectrometry (CIMS) | High selectivity for certain compounds | Choice of reagent ion is critical, potential for complex ion chemistry |

| Aerosol Mass Spectrometry (AMS) | Real-time measurement of particle composition | Indirect quantification of organic nitrates, assumes fragmentation patterns |

| Fourier Transform Infrared (FTIR) Spectroscopy | Can provide functional group information | Lower sensitivity than MS techniques, spectral overlap can be an issue |

Future Perspectives in 4 Nitrooxy Butan 1 Ol Research

Innovations in Synthesis and Derivatization for Enhanced Research Utility

While 4-(nitrooxy)butan-1-ol is primarily recognized as a metabolite, its direct synthesis is fundamental for creating analytical standards and for use in foundational biological research. Future innovations are likely to focus on developing more efficient, selective, and scalable synthetic routes.

Current Synthesis Landscape: The established route to organic nitrates involves the reaction of an alcohol with nitric acid nih.gov. Therefore, a plausible synthesis of this compound involves the selective mono-nitration of butane-1,4-diol. The production of the precursor, butane-1,4-diol, is a well-established industrial process with several mature pathways, including the Reppe process which utilizes acetylene (B1199291) and formaldehyde, or routes starting from butadiene or maleic anhydride (B1165640) tsrchem.comchemicalbook.com.

Future Synthetic Innovations: Research is anticipated to move beyond these traditional methods to develop novel catalytic systems that offer higher selectivity and milder reaction conditions, minimizing the formation of by-products like the dinitrate ester. Green chemistry principles will likely guide the development of new synthetic strategies, for example, using solid-supported catalysts to simplify purification or exploring enzymatic pathways for the nitration step.

Derivatization for Research: A significant area for future development is the synthesis of derivatized forms of this compound to serve as research tools. This includes:

Isotopically Labeled Analogs: Synthesizing versions with stable isotopes (e.g., ¹³C, ¹⁵N, ²H) will be invaluable for metabolic and pharmacokinetic studies, allowing for unambiguous tracking of the molecule and its metabolic fate in complex biological systems using mass spectrometry.

Fluorescently Tagged Derivatives: Attaching a fluorescent probe would enable direct visualization of its uptake, distribution, and localization within cells and tissues using advanced microscopy techniques, providing spatial and temporal information about its biological journey.

Deeper Mechanistic Elucidation of Bioactivation and Biological Signaling

The biological activity of this compound is contingent on its bioactivation to release nitric oxide or other signaling molecules. While initial key steps have been identified, a more profound understanding of these mechanisms is a primary goal for future research.

Established Bioactivation Pathway: It is well-documented that this compound, referred to in some studies as (nitrooxy)butyl alcohol (NOBA), is a primary metabolite of NO-donating ester compounds such as HCT 1026. The critical step of its bioactivation occurs predominantly in the liver cytosol, where the nitrate (B79036) moiety is metabolized to inorganic nitrogen oxides through the action of glutathione (B108866) S-transferase (GST). nih.gov A secondary, less prominent pathway exists within liver mitochondria. nih.gov Furthermore, studies on the parent compounds suggest that erythrocytes are also involved in the generation of NO, indicating they may play a role in the bioactivation of this metabolite. nih.gov

Future Mechanistic Questions:

Isozyme Specificity: A key question is which specific GST isozymes are responsible for the denitration of this compound. Identifying these specific enzymes could help predict inter-individual variability in drug response and potential drug-drug interactions.

Role of Other Enzymes: While GST is primary, the role of other enzyme systems, such as the cytochrome P450 family or mitochondrial aldehyde dehydrogenase (ALDH2)—known to be involved in the metabolism of other organic nitrates like glyceryl trinitrate—needs to be systematically investigated for this compound. nih.govnih.gov

Downstream Signaling: Beyond the release of NO, the full spectrum of biological signaling initiated by the bioactivation of this compound is not completely understood. Future research will need to explore its impact on key signaling pathways, such as the cGMP pathway, and its potential modulation of cellular redox states. nih.gov

The table below summarizes the known and potential enzymatic pathways for the bioactivation of this compound.

| Enzyme System | Location | Role in this compound Metabolism | Evidence Level |

| Glutathione S-Transferase (GST) | Liver Cytosol | Primary pathway for denitration | Direct Evidence nih.gov |

| Mitochondrial Enzymes | Liver Mitochondria | Minor metabolic pathway | Direct Evidence nih.gov |

| Erythrocyte Enzymes | Red Blood Cells | Implicated in NO generation from parent drugs | Inferred nih.gov |

| Cytochrome P450 (CYP) System | Liver Microsomes | Known to metabolize other organic nitrates | Hypothesized nih.gov |

| Aldehyde Dehydrogenase (ALDH2) | Mitochondria | Key enzyme for other organic nitrates (e.g., GTN) | Hypothesized |

Advanced Analytical Strategies for Complex Biological and Environmental Samples

The development of robust and sensitive analytical methods is essential for accurately quantifying this compound in diverse and complex matrices. Future research will focus on optimizing these techniques for high-throughput screening, detailed pharmacokinetic analysis, and environmental monitoring.

Hypothetical Analytical Approach: While no single validated method has been published specifically for this compound, a state-of-the-art analytical strategy can be constructed based on methods for similar compounds. swgdrug.orgresearchgate.net Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the platform of choice.

Sample Preparation: Extraction from biological fluids (plasma, urine) or environmental samples (water, soil) would likely involve solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte.

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) using a C18 column would effectively separate this compound from its parent drug and other metabolites.

Detection and Quantitation: Mass spectrometry, particularly in selected reaction monitoring (SRM) mode, would provide the necessary selectivity and sensitivity for quantification. Key ions to monitor would include the protonated molecule [M+H]⁺ and specific, stable fragment ions generated via collision-induced dissociation.

The following table outlines potential analytical techniques and their principles for the future analysis of this compound.

| Technique | Principle | Application in this compound Analysis |

| Solid-Phase Extraction (SPE) | Differential partitioning of compounds between a solid and liquid phase. | Sample clean-up and concentration from plasma, urine, or water. |

| Liquid Chromatography (HPLC) | Separation based on a compound's affinity for a stationary phase versus a mobile phase. | Separation from parent drug and other metabolites. |

| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. | Highly selective detection and confirmation of identity. |

| Tandem MS (MS/MS) | Fragmentation of a selected precursor ion into product ions. | Provides structural information and highly specific quantification. |

| Gas Chromatography (GC-MS) | Separation of volatile compounds in the gas phase followed by mass analysis. | Alternative method, may require derivatization to increase volatility. swgdrug.org |

Interdisciplinary Approaches Integrating Chemical Synthesis, Biology, and Environmental Science

The full significance of this compound can only be appreciated through interdisciplinary research that connects its chemical origin to its biological function and ultimate environmental impact. The study of NO-donating drugs, for which this compound is a key metabolite, provides a clear framework for this integrated approach. nih.gov

Chemistry-Biology Integration: This synergy is at the heart of developing next-generation NO-donating drugs. Chemical synthesis is used to design and create novel parent compounds, covalently linking a known drug (like an NSAID) to an NO-releasing spacer. nih.gov Biological studies then evaluate how this chemical modification alters the drug's metabolism—leading to the formation of intermediates like this compound—and its subsequent pharmacological effects, such as enhanced potency or altered cellular mechanisms. nih.govnih.gov

Biology-Environmental Science Integration: Once a drug and its metabolites like this compound are understood to be biologically active, questions about their environmental persistence and impact arise. Research is needed to determine the biodegradability of this organic nitrate in soil and aquatic systems. Understanding its metabolic breakdown in microorganisms is crucial to assess whether it persists in the environment or is readily mineralized.

Synthesis-Environmental Science Integration: An integrated "benign-by-design" approach will be critical. This involves chemists proactively designing new NO-donating moieties that not only produce the desired biological metabolite but are also engineered to be non-persistent and readily degradable in the environment, thus minimizing ecological impact from the outset.

Future research projects will increasingly be structured around this interdisciplinary model, bringing together synthetic chemists, pharmacologists, toxicologists, and environmental scientists to create a holistic view of compounds like this compound, from molecular design to therapeutic application and environmental fate.

Q & A

Q. What methodologies are recommended for synthesizing 4-(Nitrooxy)butan-1-ol while ensuring nitrooxy group stability?